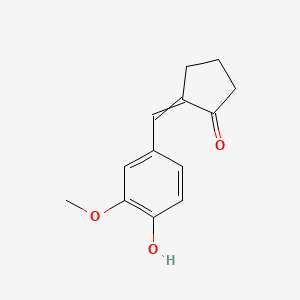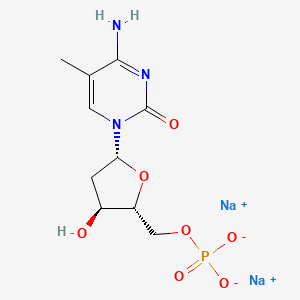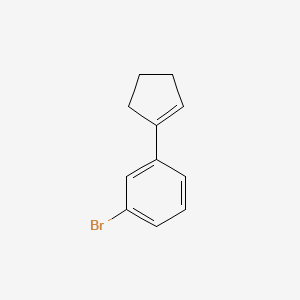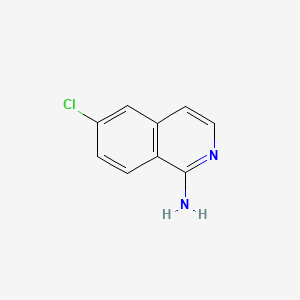
Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Benzyl 5-formyl-1H-pyrrole-2-carboxylate (BFPC) is a versatile organic compound used in a wide variety of laboratory experiments and applications. It is a cyclic compound with a five-membered ring containing a nitrogen atom and a carboxyl group. BFPC is a colorless solid at room temperature, and it is soluble in most organic solvents. BFPC has been extensively studied in the past few decades due to its unique properties and potential applications in the fields of organic synthesis, medicinal chemistry, and other areas.
Aplicaciones Científicas De Investigación
Natural Source Isolation
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . This suggests that these compounds play a significant role in various biological processes.
Diabetes Research
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that Py-2-C derivatives, including Benzyl 5-formyl-1H-pyrrole-2-carboxylate, could be important in diabetes research and potential treatment strategies.
Chemical Production
Py-2-C derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests potential applications in chemical synthesis and manufacturing.
Biological Functionality
Molecules containing the Py-2-C skeleton are suggested to have various biological functions . While the specifics are not detailed, this opens up a wide range of potential research applications in biology and medicine.
Cancer Research
Some Py-2-C derivatives have exhibited good cytotoxic activity against some cancer cell lines . This suggests potential applications in cancer research and treatment.
Synthesis of Complex Molecules
Benzyl 5-formyl-1H-pyrrole-2-carboxylate could potentially be used as a building block in the synthesis of more complex molecules . This could be useful in various fields, including drug development and materials science.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 22924 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could potentially be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDCJQRTCXNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775479 | |
| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
183172-57-8 | |
| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

